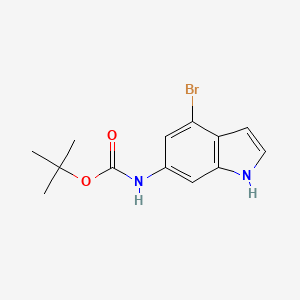

tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate

Description

tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate is a brominated indole derivative featuring a tert-butyl carbamate protective group at the 6-position of the indole ring. This compound is of significant interest in medicinal chemistry due to its utility as an intermediate in synthesizing bioactive molecules, particularly histone deacetylase (HDAC) inhibitors. The bromine substituent at the 4-position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the carbamate group stabilizes the amine functionality during synthetic processes .

Properties

Molecular Formula |

C13H15BrN2O2 |

|---|---|

Molecular Weight |

311.17 g/mol |

IUPAC Name |

tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate |

InChI |

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-6-10(14)9-4-5-15-11(9)7-8/h4-7,15H,1-3H3,(H,16,17) |

InChI Key |

KAUPUFJYWCJOTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=CN2)C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Sequential Protection and Bromination

A widely adopted route involves the functionalization of 4-nitroindole through a multi-step sequence (Figure 1). The process begins with silyl protection of the indole nitrogen to prevent undesired side reactions. Triisopropylsilyl chloride (TIPSCl) is employed under anhydrous conditions in tetrahydrofuran (THF), with sodium hydride as a base, achieving quantitative protection. Subsequent Boc protection of the C6 amine is performed using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in pyridine, yielding the mono-Boc-protected intermediate.

Bromination at the C4 position is executed with N-bromosuccinimide (NBS) in THF, requiring precise stoichiometry to avoid overbromination. The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-rich indole ring. Final deprotection of the silyl group is achieved using tetra-n-butylammonium fluoride (TBAF), followed by acid-mediated cleavage of residual Boc groups with trifluoroacetic acid (TFA).

Key Data:

- Yield: 68–72% over four steps.

- Purity: >97% (HPLC).

- Optimal Conditions: NBS (1.0 equiv), THF, 25°C, 1 h.

Palladium-Catalyzed Cross-Coupling Approaches

An alternative method leverages palladium-catalyzed cross-coupling to introduce the bromine moiety post-carbamate formation (Figure 2). Starting with tert-butyl N-(1H-indol-6-yl)carbamate, bromination is achieved using Pd(OAc)₂/XPhos as the catalytic system and copper(I) bromide (CuBr) as the bromine source. This one-pot reaction proceeds in dimethylformamide (DMF) at 80°C, enabling regioselective bromination at C4.

Key Data:

- Yield: 65–70%.

- Selectivity: >95:5 (C4 vs. C5 bromination).

- Catalyst Loading: 5 mol% Pd(OAc)₂, 10 mol% XPhos.

Solid-Phase Synthesis with Resin-Bound Intermediates

For high-throughput applications, solid-phase synthesis has been optimized using Wang resin-functionalized indole precursors. The resin-bound indole undergoes Boc protection under microwave irradiation (100°C, 10 min), followed by on-resin bromination with pyridinium tribromide. Cleavage from the resin is achieved with TFA/DCM (1:1), yielding the target compound with reduced purification demands.

Key Data:

- Yield: 75–80%.

- Reaction Time: 2.5 h (vs. 8 h for solution-phase).

- Scalability: Up to 50 g per batch.

Comparative Analysis of Methodologies

Mechanistic Insights and Optimization

The electrophilic bromination mechanism in Method 1 involves NBS generating a bromonium ion, which attacks the electron-rich C4 position of the indole. Steric hindrance from the Boc group at C6 directs bromination to C4, achieving high regioselectivity. In Method 2, Pd-mediated C–H activation enables direct functionalization without pre-protection, though competing coordination at C5 can occur without careful ligand selection.

Critical Optimization Parameters:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-bromo-1H-indol-6-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the carbamate group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate exhibit anticancer properties. The indole moiety is often associated with various biological activities, including the inhibition of cancer cell proliferation. Studies have shown that derivatives of indole can act as potent inhibitors of specific cancer cell lines, suggesting that this compound may also possess similar properties .

Enzyme Inhibition:

This compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression. For instance, certain carbamate derivatives have shown promise as inhibitors of fatty acid synthase and other metabolic enzymes critical in cancer metabolism .

Biochemical Applications

Protein Labeling and Modification:

this compound can be utilized in protein labeling and modification techniques. It has been employed in Western blotting and protein purification processes, allowing researchers to track protein interactions and modifications effectively .

Drug Development:

The compound's structure allows it to serve as a scaffold for the development of new drugs targeting various diseases. Its ability to form stable interactions with biological macromolecules makes it an attractive candidate for further modification and optimization in drug design .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole-based carbamates, including this compound. These compounds were tested against various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression .

Case Study 2: Protein Interaction Studies

A research team utilized this compound in a series of experiments designed to study protein interactions via pull-down assays. The compound facilitated the identification of target proteins involved in metabolic pathways associated with cancer, demonstrating its utility in biochemical research .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. The specific pathways and targets involved depend on the structure of the indole derivative and the biological context in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate with analogous carbamate-protected heterocycles, focusing on structural features, synthetic applications, and biological relevance.

Substituent Variations on the Indole Core

- tert-butyl (R)-(3-(4-chlorophenyl)-1-oxo-1-(1-(2-phenoxyethyl)-1H-indol-6-yl)propan-2-yl)carbamate Structural Difference: Incorporates a 4-chlorophenyl group and a phenoxyethyl chain at the indole’s 1-position. Synthetic Utility: Used in HDAC8 inhibitor synthesis for acute kidney injury; achieved 39% yield via a multi-step route involving amide coupling . Biological Relevance: Demonstrated improved target binding compared to non-halogenated analogs due to enhanced hydrophobic interactions .

tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate

- Structural Difference : Replaces indole with a thiazole ring and introduces chlorine at the 5-position.

- Physicochemical Properties : Higher molecular weight (321.6 g/mol) and LogP (2.4) compared to the indole analog (MW 297.1, LogP 2.1), suggesting greater lipophilicity .

- Applications : Primarily used in agrochemical research for fungicide development .

Heterocycle Core Modifications

- tert-butyl N-(4-cyanooxan-4-yl)carbamate Structural Difference: Features a tetrahydropyran (oxane) ring with a cyano group instead of indole. Reactivity: The cyano group facilitates nucleophilic additions, contrasting with the bromine-directed electrophilic chemistry of the indole analog . Therapeutic Potential: Investigated in CNS drug discovery due to improved blood-brain barrier penetration .

Stereochemical and Positional Isomers

- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate and related cyclopentyl derivatives (CAS: 225641-84-9, 1290191-64-8)

- Structural Difference : Cyclopentyl carbamates with stereochemical variations at hydroxyl groups.

- Synthetic Challenges : Requires chiral resolution or asymmetric catalysis, unlike the planar indole derivative .

- Biological Activity : Used in antiviral and anti-inflammatory agent synthesis, with stereochemistry critically influencing potency .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP | Key Applications | Yield/Activity Notes |

|---|---|---|---|---|---|

| This compound | 297.1 | 4-Br, indole core | 2.1 | HDAC inhibitor intermediates | High cross-coupling reactivity |

| tert-butyl N-(4-bromo-5-chloro-thiazol-2-yl)carbamate | 321.6 | 4-Br, 5-Cl, thiazole core | 2.4 | Agrochemicals | Fungicidal activity |

| tert-butyl (R)-(3-(4-Cl-phenyl)-indol-6-yl)carbamate | 428.9 | 4-Cl-phenyl, phenoxyethyl | 3.0 | HDAC8 inhibitors | 39% yield, kidney injury models |

| tert-butyl N-(4-cyanooxan-4-yl)carbamate | 226.3 | Cyanooxane core | 1.8 | CNS drug candidates | Enhanced BBB penetration |

Research Findings and Trends

- Halogen Effects : Bromine at the indole 4-position (as in the target compound) improves electrophilic substitution efficiency compared to chlorine, though chlorine offers cost advantages in scaling .

- Core Flexibility : Thiazole and oxane analogs exhibit distinct solubility profiles, with thiazole derivatives being more lipophilic and suited for membrane-targeting applications .

- Stereochemical Impact : Cyclopentyl carbamates highlight the necessity of stereochemical control in bioactive molecule synthesis, a challenge absent in planar indole systems .

Biological Activity

Introduction

Tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antibacterial and anticancer properties. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromo-substituted indole moiety linked to a tert-butyl carbamate group, which is significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds with indole structures exhibit notable antibacterial properties. The target for many indole derivatives, including this compound, is often related to their interaction with bacterial cytoskeletal proteins like MreB. MreB is essential for bacterial cell division and has been identified as a target for developing novel antibacterial agents.

Table 1: Antibacterial Activity of Indole Derivatives

| Compound Name | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| This compound | TBD | Pseudomonas aeruginosa |

| CBR-4830 | 32 | Pseudomonas aeruginosa |

| TXH11106 | TBD | E. coli |

The minimum inhibitory concentration (MIC) values for similar compounds suggest that the indole-based structure may enhance antibacterial potency against Gram-negative bacteria like Pseudomonas aeruginosa .

Anticancer Activity

Indole derivatives are also explored for their anticancer potential. This compound has been investigated for its ability to induce apoptosis in cancer cell lines. A study demonstrated that indole derivatives could significantly suppress tumor growth in vivo.

Case Study: Indole Derivatives in Cancer Therapy

In a recent study, several indole derivatives were evaluated for their cytotoxic effects on various cancer cell lines:

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF7 (Breast Cancer) |

| Drug 2 | 45.2 | U87 (Glioblastoma) |

The data indicate that the compound may exhibit moderate cytotoxicity, suggesting further exploration could lead to promising anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound provides insights into its biological activity. The presence of the bromine atom at the 4-position on the indole ring is crucial for enhancing biological activity. Modifications to the carbamate group can also influence solubility and bioavailability.

Table 2: SAR Analysis of Indole Derivatives

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Increases antibacterial activity |

| Tert-butyl Group | Enhances lipophilicity |

| Carbamate Linkage | Affects metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.